molecular formula C21H12BrFN4O3S B2662334 N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide CAS No. 1251558-41-4

N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B2662334
CAS No.: 1251558-41-4
M. Wt: 499.31
InChI Key: JCIUFETZVLCSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-d]pyrimidine core substituted at position 4 with a piperidin-1-yl group, a methyl group at position 6, and a carboxamide at position 5 linked to a 3-methoxybenzyl moiety. The piperidinyl group may enhance solubility and basicity, while the 3-methoxybenzyl substituent could influence electronic properties and target binding.

Properties

CAS No.

1251558-41-4

Molecular Formula

C21H12BrFN4O3S

Molecular Weight

499.31

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H12BrFN4O3S/c22-13-3-1-12(2-4-13)19-24-17(30-25-19)11-26-16-9-10-31-18(16)20(28)27(21(26)29)15-7-5-14(23)6-8-15/h1-10H,11H2

InChI Key

JCIUFETZVLCSCC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4)Br

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will discuss its synthesis, biological evaluation, and relevant findings from various studies.

Compound Overview

  • Chemical Structure : The compound features a thieno[2,3-d]pyrimidine core with a piperidinyl substituent and a methoxybenzyl group.
  • CAS Number : 1251558-41-4
  • Molecular Formula : C21H12BrFN4O3S

Synthesis

The synthesis of this compound typically involves cyclization reactions with various precursors. This method allows for the introduction of specific functional groups that enhance the biological activity of the compound.

Antitumor Activity

Several studies have evaluated the antitumor properties of thienopyrimidine derivatives, including the target compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A54915.6
NCI-H19750.297
NCI-H460>50

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly those expressing mutant forms of the epidermal growth factor receptor (EGFR).

Kinase Inhibition

The compound's potential as an EGFR kinase inhibitor has also been explored. In a comparative study, it demonstrated significant inhibition rates against EGFR L858R/T790M mutants, suggesting that modifications to the thieno[2,3-d]pyrimidine structure can enhance kinase inhibitory activity.

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial properties. For instance, thieno[2,3-d]pyrimidine derivatives have been reported to exhibit activity against various bacterial and fungal strains, outperforming standard antibiotics like streptomycin and metronidazole in some cases. This suggests that this compound could also possess similar antimicrobial properties.

Case Studies and Research Findings

  • Anticancer Studies : A series of thienopyrimidine derivatives were tested for their anticancer efficacy. Compounds similar to this compound showed IC50 values ranging from 0.297 µM to >50 µM against different cancer cell lines. The structure–activity relationship (SAR) analysis indicated that substituents at specific positions significantly influenced potency.
  • In Vivo Studies : In murine models, compounds with similar thienopyrimidine structures showed promising results in reducing tumor size and enhancing survival rates compared to controls . These findings support further investigation into the pharmacokinetics and therapeutic potential of such compounds.

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents (Position) Biological Activity Affinity/Notes Reference
Target Compound Thieno[2,3-d]pyrimidine 4-piperidin-1-yl, 5-(3-methoxybenzyl)carboxamide, 6-methyl Hypothesized kinase/antimicrobial N/A N/A
Compound 45 () Thieno[2,3-d]pyrimidine 4-methoxy, 5-(4-(morpholinomethyl)benzyl)carboxamide TrmD inhibitor Not quantified
N-(4-((Octylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide () Thieno[2,3-d]pyrimidine 4-oxo (dihydro), 5-(4-octylaminomethylbenzyl)carboxamide TrmD inhibitor Higher docking affinity (−10.8 kcal/mol)
N-Benzylamides () Thieno[2,3-d]pyrimidine 4-oxo, 5-methyl, 6-carboxylic acid benzylamide Antimicrobial (vs. P. aeruginosa) Moderate activity vs. Meropenem
Vepafestinib () Pyrrolo[2,3-d]pyrimidine 4-amino, 6-(morpholinopropynyl), 7-methylcyclopropyl, 5-carboxamide RET kinase inhibitor High CNS penetration

Key Observations

Substituent Effects on Enzyme Binding: The target compound’s piperidin-1-yl group at position 4 contrasts with the methoxy group in Compound 45 (). Piperidine’s basicity may enhance solubility and hydrogen bonding in enzymatic pockets compared to methoxy’s electron-donating effects . The 3-methoxybenzyl side chain in the target differs from the 4-(morpholinomethyl)benzyl group in Compound 45. The latter’s morpholine ring may improve hydrophilicity and target interactions, while the methoxy group in the target could modulate lipophilicity .

The target compound lacks this feature, which may reduce affinity but improve metabolic stability .

Antimicrobial Activity :

  • ’s derivatives with 4-oxo and 5-methyl groups showed moderate antimicrobial activity. The target’s 6-methyl and absence of an oxo group might alter interactions with bacterial targets like TrmD, though docking studies would be needed to confirm .

Kinase Inhibition Potential: Vepafestinib’s pyrrolo[2,3-d]pyrimidine core demonstrates high RET kinase selectivity and CNS penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.